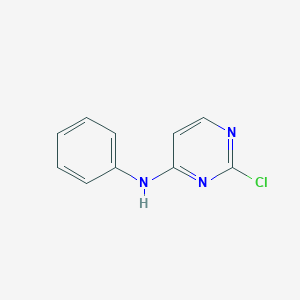

2-Chloro-N-phenylpyrimidin-4-amine

Übersicht

Beschreibung

2-Chloro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.65 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

The synthesis of 2-Chloro-N-phenylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with aniline under specific conditions. One common method includes the use of a solvent such as chloroform and a catalyst to facilitate the reaction . The reaction conditions often involve heating and stirring to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-Chloro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Compounds

2-Chloro-N-phenylpyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. Research indicates that modifications to the pyrimidine ring can lead to compounds with enhanced therapeutic effects against a range of diseases, including cancer and infections .

1.2 Antiviral Activity

Recent studies have highlighted the compound's role in antiviral research. For instance, it has been used in the development of proteolysis targeting chimeras (PROTACs) aimed at dengue virus proteins, demonstrating broad-spectrum antiviral activity . The mechanism involves reducing viral gene expression and RNA replication, contributing to its potential as an antiviral agent.

Biological Studies

2.1 Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. For example, derivatives have been studied for their effects on I1 imidazoline receptors, which play a role in blood pressure regulation and antimicrobial activity. Understanding these interactions is crucial for developing targeted therapies.

2.2 Antimalarial Activity

Research has also focused on the antimalarial properties of pyrimidine derivatives. A series of hybrids combining 4-aminoquinoline with pyrimidine structures have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds exhibited low cytotoxicity against mammalian cells while maintaining high efficacy in vitro and in vivo .

Industrial Applications

3.1 Agrochemicals and Dyes

In addition to medicinal uses, this compound finds applications in the production of agrochemicals and dyes. Its chemical properties allow it to be utilized effectively in formulations aimed at pest control and enhancing color stability in various products.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Chloro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, derivatives of this compound have been studied for their role as potential I1 imidazoline receptor agonists, which can influence blood pressure regulation and antimicrobial activity. The exact pathways and molecular interactions depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

2-Amino-4-chloropyrimidine: Similar in structure but with an amino group instead of a phenyl group, used in organic synthesis and pharmaceuticals.

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine: Studied for its potential as an I1 imidazoline receptor agonist.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal and industrial chemistry.

Biologische Aktivität

2-Chloro-N-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves palladium-catalyzed coupling reactions. The compound can be derived from various precursors, leading to modifications that enhance its biological properties. For instance, the incorporation of different substituents on the phenyl ring has been shown to significantly affect the compound's activity against various targets.

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly as a CXCR2 antagonist. CXCR2 is implicated in tumor metastasis and angiogenesis. In vitro studies have demonstrated that derivatives of this compound exhibit moderate to strong inhibition of CXCR2 activity, with some compounds showing IC50 values as low as 14.8 µM. Notably, one derivative showed a 72% reduction in cell migration in wound healing assays using the NCI-H1299 cell line, indicating significant anti-metastatic potential .

Antimalarial Activity

Research has also indicated that pyrimidine derivatives, including this compound, possess antimalarial properties. A series of hybrid compounds incorporating this structure were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These hybrids demonstrated potent in vitro activity with IC50 values ranging from 0.005 to 0.44 µM, showcasing their potential as effective antimalarial agents without cytotoxic effects on Vero cell lines .

Antimicrobial Activity

The compound's derivatives have been assessed for antimicrobial activity against various pathogens. A study focusing on N-(substituted phenyl)-2-chloroacetamides revealed that compounds with halogenated phenyl groups exhibited enhanced lipophilicity and antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . This suggests that structural modifications can lead to improved efficacy against diverse microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Substituents on the phenyl ring play a crucial role in modulating its pharmacological profile. For instance:

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| No substituent | Moderate CXCR2 antagonist | 14.8 µM |

| 4-Chlorophenyl | Enhanced antimicrobial | Effective against MRSA |

| 3-Bromophenyl | Increased antimalarial activity | IC50 < 0.05 µM |

Case Studies

- CXCR2 Antagonism : A study identified a derivative of this compound that effectively inhibited CXCR2-mediated signaling pathways, leading to reduced tumor cell migration and invasion .

- Antimalarial Efficacy : In vivo studies using a P. berghei mouse model demonstrated that selected hybrids showed significant suppression of parasitemia without noticeable toxicity, reinforcing their potential as therapeutic agents against malaria .

- Antimicrobial Testing : The effectiveness of various chloroacetamide derivatives was tested against E. coli, S. aureus, and C. albicans, highlighting the importance of substituent positioning for optimal activity .

Eigenschaften

IUPAC Name |

2-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNXWKOIMBXKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621326 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191728-83-3 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.